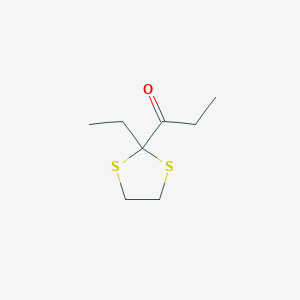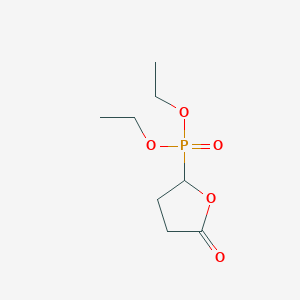
Phosphonic acid, (tetrahydro-5-oxo-2-furanyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (tetrahydro-5-oxo-2-furanyl)-, diethyl ester is a chemical compound with the molecular formula C10H17O6P It is known for its unique structure, which includes a phosphonic acid group and a tetrahydro-5-oxo-2-furanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (tetrahydro-5-oxo-2-furanyl)-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable precursor containing the tetrahydro-5-oxo-2-furanyl group. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature and pressure. The exact reaction conditions can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high efficiency and cost-effectiveness while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (tetrahydro-5-oxo-2-furanyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation reactions may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Phosphonic acid, (tetrahydro-5-oxo-2-furanyl)-, diethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of phosphonic acid, (tetrahydro-5-oxo-2-furanyl)-, diethyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Phosphonic acid, (tetrahydro-5-oxo-2-furanyl)-, diethyl ester can be compared with other similar compounds, such as:
Phosphonic acid derivatives: These compounds share the phosphonic acid group but differ in their other functional groups and overall structure.
Furanyl compounds: These compounds contain the furanyl moiety but may have different substituents and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
138175-86-7 |
|---|---|
Molecular Formula |
C8H15O5P |
Molecular Weight |
222.18 g/mol |
IUPAC Name |
5-diethoxyphosphoryloxolan-2-one |
InChI |
InChI=1S/C8H15O5P/c1-3-11-14(10,12-4-2)8-6-5-7(9)13-8/h8H,3-6H2,1-2H3 |
InChI Key |
JLKQFPRFKDVHPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1CCC(=O)O1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



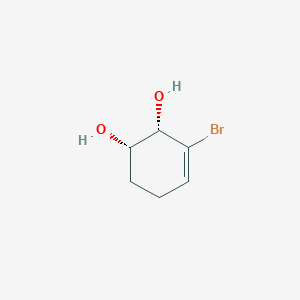
![1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene](/img/structure/B14267111.png)

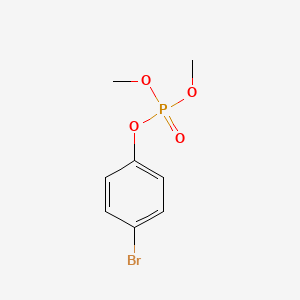
amino}-4-oxobut-2-enoic acid](/img/structure/B14267130.png)
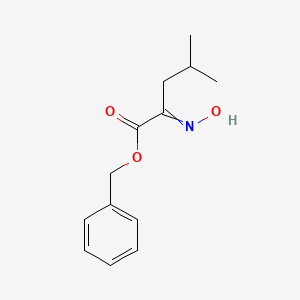
![(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B14267154.png)
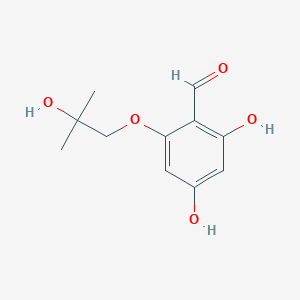
![3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate](/img/structure/B14267168.png)

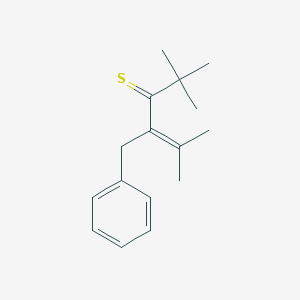
![6,7,8-Trioxabicyclo[3.2.2]nonane](/img/structure/B14267191.png)
